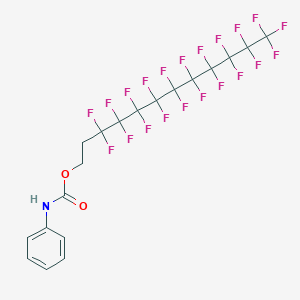

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate is a fluorinated organic compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate typically involves the reaction of phenyl isocyanate with a fluorinated alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The process can be summarized as follows:

Reactants: Phenyl isocyanate and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanol.

Solvent: Anhydrous toluene or dichloromethane.

Catalyst: Dibutyltin dilaurate (DBTDL) or triethylamine.

Temperature: Room temperature to 50°C.

Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Substituted phenylcarbamates.

Hydrolysis: Phenol and the corresponding amine.

Oxidation: Oxidized phenylcarbamates.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of high-performance coatings, adhesives, and surface treatments due to its chemical resistance and hydrophobic properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate involves its interaction with various molecular targets. The fluorinated chain imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins and membranes. This interaction can alter the physical properties of the target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate

- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate stands out due to its phenylcarbamate group, which provides additional chemical functionality compared to similar fluorinated compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in specialized applications.

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate is a complex fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound belongs to a class of phenyl carbamates and is characterized by a long fluorinated alkyl chain. Its chemical structure can be represented as follows:

- Molecular Formula : C24H13F21N2O2

- CAS Number : 62-53-3

The presence of fluorine atoms contributes to unique physicochemical properties such as increased hydrophobicity and stability.

1. Antimicrobial Properties

Research has indicated that phenyl carbamates exhibit varying degrees of antimicrobial activity. Studies have shown that related compounds can inhibit the growth of bacteria and fungi. For instance:

- Case Study : A study on O-phenyl carbamate derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

Phenyl carbamates are known for their ability to inhibit specific enzymes involved in disease processes:

- Matrix Metalloproteinases (MMPs) : Certain derivatives have been identified as selective inhibitors of MMP-2. This inhibition is crucial in cancer metastasis where MMP-2 plays a significant role in extracellular matrix degradation .

Table 1: Inhibition Potency of Related Compounds Against MMPs

| Compound | MMP-2 Inhibition (IC50 µM) | MMP-9 Inhibition (IC50 µM) | MMP-14 Inhibition (IC50 µM) |

|---|---|---|---|

| O-phenyl carbamate | 0.87 | 10 | 10 |

| Urea derivative | 0.5 | 15 | 20 |

3. Toxicological Considerations

While exploring the biological activity of this compound is essential for therapeutic applications, it is equally important to consider its toxicological profile:

- Toxicity Studies : Preliminary studies suggest that similar fluorinated compounds may exhibit cytotoxic effects at higher concentrations. The safety profile needs thorough investigation before clinical applications .

4. Pharmacokinetics

Understanding the pharmacokinetic properties is vital for assessing the therapeutic potential of 3,3,4,4,... phenylcarbamate:

- Absorption and Distribution : Initial studies indicate that some derivatives can cross the blood-brain barrier (BBB), which is critical for treating central nervous system disorders .

Table 2: Pharmacokinetic Properties of Selected Derivatives

| Compound | Half-Life (min) | BBB Penetration |

|---|---|---|

| O-phenyl carbamate | 14 | Yes |

| Urea derivative | 40 | Yes |

Properties

CAS No. |

305849-13-2 |

|---|---|

Molecular Formula |

C19H10F21NO2 |

Molecular Weight |

683.3 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl N-phenylcarbamate |

InChI |

InChI=1S/C19H10F21NO2/c20-10(21,6-7-43-9(42)41-8-4-2-1-3-5-8)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)18(36,37)19(38,39)40/h1-5H,6-7H2,(H,41,42) |

InChI Key |

BVOVIJBDEFICAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.